molecular formula C5H9NO3 B1293664 3-(2-Hydroxyethyl)-2-oxazolidinone CAS No. 3356-88-5

3-(2-Hydroxyethyl)-2-oxazolidinone

Cat. No. B1293664
CAS RN: 3356-88-5
M. Wt: 131.13 g/mol
InChI Key: GOXNUYXRIQJIEF-UHFFFAOYSA-N
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Patent
US06635657B1

Procedure details

A mixture of diethanolamine (12.55 g), diethyl carbonate (16.2 mL), and sodium methoxide (80 mg) was heated to 130-140° C. for 1.5 h and distilled during the reaction using a Dean-Stark trap. The remaining liquid was concentrated in vacuo to give 15.11 g (97%) as a yellow oil.
Quantity
12.55 g
Type
reactant
Reaction Step One
Quantity
16.2 mL
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4].[C:8](=O)(OCC)[O:9]CC.C[O-].[Na+]>>[OH:4][CH2:3][CH2:2][N:1]1[CH2:5][CH2:6][O:7][C:8]1=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
12.55 g
Type
reactant
Smiles
N(CCO)CCO
Name
Quantity
16.2 mL
Type
reactant
Smiles
C(OCC)(OCC)=O
Name
Quantity
80 mg
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled during the reaction
CONCENTRATION
Type
CONCENTRATION
Details
The remaining liquid was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give 15.11 g (97%) as a yellow oil

Outcomes

Product
Name
Type
Smiles
OCCN1C(OCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.